Actinomycin D has been extensively studied for its anti-tumor activity. It works by binding to DNA and interfering with RNA synthesis, thereby halting cell division and proliferation in cancer cells []. This mechanism makes it a potential candidate for cancer treatment. Research has explored its use in combination with other therapies or for specific cancer types [].
Actinomycin D's ability to inhibit RNA synthesis allows researchers to study gene transcription. By treating cells with Actinomycin D and measuring RNA levels at different time points, scientists can determine the rate at which specific genes are transcribed into RNA []. This technique helps understand gene expression patterns and regulation mechanisms.
Actinomycin D can be used to investigate cell cycle progression. Because it halts cell division, researchers can utilize it to synchronize cell cultures at specific stages of the cell cycle. This synchronization allows for studying various cellular processes that occur at different cell cycle phases [].
Dactinomycin, also known as actinomycin D, is a potent antineoplastic antibiotic derived from the bacterium Streptomyces parvulus. It is classified as a member of the actinomycin family, which consists of chromopeptides that exhibit significant cytotoxic properties. Dactinomycin is characterized by its ability to bind to double-stranded DNA, thereby inhibiting RNA synthesis and disrupting cellular processes essential for cancer cell proliferation. This compound was first isolated in the 1940s and has been utilized in clinical settings since its approval for medical use in the United States in 1964. It is included on the World Health Organization's List of Essential Medicines due to its effectiveness against various cancers, including Wilms' tumor and rhabdomyosarcoma .
Dactinomycin operates primarily through its interaction with DNA. The mechanism involves the drug binding to the DNA at the transcription initiation complex, which inhibits RNA polymerase activity, leading to a cessation of RNA chain elongation. This action results in impaired messenger RNA production, ultimately decreasing protein synthesis within cells. In addition to inhibiting transcription, dactinomycin can induce single-strand breaks in DNA, further contributing to its cytotoxic effects .
The biological activity of dactinomycin is primarily defined by its antitumor effects. It has demonstrated efficacy against a variety of solid tumors, including:
The biosynthesis of dactinomycin involves complex biochemical pathways within Streptomyces parvulus. Key steps include:
Dactinomycin is primarily used in oncology for treating various cancers. Its applications include:
Dactinomycin can interact with several other drugs, potentially enhancing toxicity or altering therapeutic efficacy. Notable interactions include:
Dactinomycin shares similarities with other compounds within the actinomycin family and related antibiotics. Notable similar compounds include:
Compound Name | Source | Mechanism of Action | Unique Features |
---|---|---|---|
Actinomycin E | Streptomyces griseus | Binds DNA; inhibits RNA synthesis | Less potent than dactinomycin |
Actinomycin F | Streptomyces chrysomallus | Similar mechanism; less studied | Variations in peptide composition |
Mitomycin C | Streptomyces caespitosus | Alkylating agent; cross-links DNA | Different mechanism; used for solid tumors |
Bleomycin | Streptomyces verticillus | Induces DNA strand breaks | Unique mechanism; used for lymphomas |
Dactinomycin's uniqueness lies in its specific binding affinity for GC-rich regions of DNA and its potent inhibition of transcription processes compared to other similar compounds. This characteristic makes it particularly effective against certain types of tumors while also contributing to its significant side effects .
Acute Toxic;Health Hazard
"Dactinomycin". The American Society of Health-System Pharmacists. Archived from the original on 11 September 2017. Retrieved 8 December 2016.
British national formulary : BNF 69 (69 ed.). British Medical Association. 2015. p. 582. ISBN 9780857111562.
World Health Organization (2019). World Health Organization model list of essential medicines: 21st list 2019. Geneva: World Health Organization. hdl:10665/325771. WHO/MVP/EMP/IAU/2019.06. License: CC BY-NC-SA 3.0 IGO.
Turan T, Karacay O, Tulunay G, Boran N, Koc S, Bozok S, Kose MF (2006). "Results with EMA/CO (etoposide, methotrexate, actinomycin D, cyclophosphamide, vincristine) chemotherapy in gestational trophoblastic neoplasia". International Journal of Gynecological Cancer. 16 (3): 1432–8. doi:10.1111/j.1525-1438.2006.00606.x. PMID 16803542. S2CID 32560653.
D'Angio GJ, Evans A, Breslow N, Beckwith B, Bishop H, Farewell V, et al. (May 1981). "The treatment of Wilms' tumor: results of the Second National Wilms' Tumor Study". Cancer. 47 (9): 2302–11. doi:10.1002/1097-0142(19810501)47:9<2302::aid-cncr2820470933>3.0.co;2-k. PMID 6164480.
Khatua S, Nair CN, Ghosh K (November 2004). "Immune-mediated thrombocytopenia following dactinomycin therapy in a child with alveolar rhabdomyosarcoma: the unresolved issues". Journal of Pediatric Hematology/Oncology. 26 (11): 777–9. doi:10.1097/00043426-200411000-00020. PMID 15543019.
Jaffe N, Paed D, Traggis D, Salian S, Cassady JR (November 1976). "Improved outlook for Ewing's sarcoma with combination chemotherapy (vincristine, actinomycin D and cyclophosphamide) and radiation therapy". Cancer. 38 (5): 1925–30. doi:10.1002/1097-0142(197611)38:5<1925::AID-CNCR2820380510>3.0.CO;2-J. PMID 991106.
Uberti EM, Fajardo M, Ferreira SV, Pereira MV, Seger RC, Moreira MA, et al. (December 2009). "Reproductive outcome after discharge of patients with high-risk hydatidiform mole with or without use of one bolus dose of actinomycin D, as prophylactic chemotherapy, during the uterine evacuation of molar pregnancy". Gynecologic Oncology. 115 (3): 476–81. doi:10.1016/j.ygyno.2009.09.012. PMID 19818481.
Hagemann RF, Concannon JP (April 1973). "Mechanism of intestinal radiosensitization by actinomycin D". The British Journal of Radiology. 46 (544): 302–8. doi:10.1259/0007-1285-46-544-302. PMID 4720744.
Sobell HM (August 1985). "Actinomycin and DNA transcription". Proceedings of the National Academy of Sciences of the United States of America. 82 (16): 5328–31. Bibcode:1985PNAS...82.5328S. doi:10.1073/pnas.82.16.5328. PMC 390561. PMID 2410919.
Hollstein U (1974). "Actinomycin. Chemistry and mechanism of action". Chemical Reviews. 74 (6): 625–652. doi:10.1021/cr60292a002.
Waksman SA, Woodruff HB (1940). "Bacteriostatic and bacteriocidal substances produced by soil actinomycetes". Proceedings of the Society for Experimental Biology and Medicine. 45: 609–614.
doi:10.3181/00379727-45-11768. S2CID 84774334.
Toba K, Koike T, Watanabe K, Fuse I, Takahashi M, Hashimoto S, et al. (January 2000). "Cell kinetic study of normal human bone marrow hematopoiesis and acute leukemia using 7AAD/PY". European Journal of Haematology. 64 (1): 10–21. doi:10.1034/j.1600-0609.2000.09005.x. PMID 10680701. S2CID 41065740.
Bailey, S.A., et al. 1993. Biochemistry. 32: 5881-5887. PMID: 8504108
Verhaegen, S., et al. 1995. Biochem. Pharmacol. 50: 1021-1029. PMID: 7575657
Kalousek, I. ,et al. 2007. Anticancer Drugs. 18: 763-772. PMID: 17581298
Wang, M.J., et al. 2007. Neurosci. Res. 59: 40-46. PMID: 17707539
Xu, H. and Krystal, G.W. 2010. Clin Cancer Res. PMID: 20732961
Paramanathan, T., Vladescu, I., McCauley, M.J., et al. Force spectroscopy reveals the DNA structural dynamics that govern the slow binding of Actinomycin D. Nucleic Acids Res. 40(11), 4925-4932 (2012).
Sobell, H.M. Actinomycin and DNA transcription. Proc. Natl. Acad. Sci. USA 82, 5328-5331 (1985).
Choong, M.L., Yang, H., Lee, M.A., et al. Specific activation of the p53 pathway by low dose actinomycin D: A new route to p53 based cyclotherapy. Cell Cycle 8(17), 2810-2818 (2009).